1,3,5-Triacryloylhexahydro-1,3,5-triazine
Overview
Description
1,3,5-Triacryloylhexahydro-1,3,5-triazine is a chemical compound with the molecular formula C12H15N3O3. It is known for its reactivity and is used in various chemical processes. The compound is characterized by the presence of three acryloyl groups attached to a hexahydro-1,3,5-triazine ring, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
1,3,5-Triacryloylhexahydro-1,3,5-triazine, also known as Triacrylformal, is a hexafunctional cross-linker . It primarily targets the polymer chains in a polymer matrix, acting as a bridge to connect these chains and form a three-dimensional network structure .
Mode of Action
Triacrylformal interacts with its targets through a process known as thiol-ene reactions . This reaction involves the addition of a thiol to an alkene (the acryloyl groups in Triacrylformal) to form a thioether . The reaction is highly efficient and can be completed within minutes .
Biochemical Pathways
The thiol-ene reaction is a step-growth polymerization that leads to the formation of a highly cross-linked polymer network . This process significantly enhances the mechanical properties of the resulting polymer, including its strength and durability .
Result of Action
The result of Triacrylformal’s action is the formation of a robust, highly cross-linked polymer network . This network has improved resistance to biological fouling, increased degree of conversion, reduced cytotoxicity, and enhanced adhesion strength to substrates .
Action Environment
The efficacy and stability of Triacrylformal’s action can be influenced by various environmental factors. For instance, the presence of oxygen can inhibit the thiol-ene reaction due to its ability to react with the radicals formed during the process . Therefore, the reaction is often carried out under inert conditions to prevent oxygen interference .
Biochemical Analysis
Biochemical Properties
1,3,5-Triacryloylhexahydro-1,3,5-triazine plays a crucial role in biochemical reactions, particularly in the formation of polyacrylamide hydrogels. It acts as a hexafunctional cross-linker, contributing to the stability and mechanical properties of these hydrogels . The compound interacts with various enzymes and proteins, including lysine residues in proteins, facilitating cross-linking reactions . These interactions are essential for the formation of stable polymer networks, which are widely used in biochemical and biomedical applications.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cross-link proteins can impact cellular structures and functions, leading to changes in cell morphology and behavior . Additionally, its interaction with cellular proteins can affect the regulation of gene expression, potentially altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly proteins. This compound can bind to lysine residues in proteins, leading to the formation of stable cross-linked structures . These interactions can result in enzyme inhibition or activation, depending on the specific proteins involved. Additionally, the compound’s ability to modulate gene expression can lead to changes in cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound can result in cumulative effects on cellular functions, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate beneficial biochemical reactions, such as protein cross-linking, without causing significant toxicity . At high doses, the compound can exhibit toxic effects, including acute toxicity and adverse effects on cellular functions . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to protein cross-linking and polymerization. The compound interacts with enzymes and cofactors that facilitate these reactions, contributing to the formation of stable polymer networks . Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is essential for its biochemical activity, as it needs to reach target proteins and enzymes to exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules . The compound’s activity and function are closely linked to its localization, as it needs to be in the right cellular environment to exert its biochemical effects .
Preparation Methods
1,3,5-Triacryloylhexahydro-1,3,5-triazine can be synthesized through several methods. One common synthetic route involves the reaction of trioxymethylene, vinyl cyanide, and sulfuric acid in methanol. The reaction mixture is heated to 70°C, followed by the addition of vinyl cyanide. After the reaction is complete, the mixture is cooled, and sodium hydroxide solution is added to neutralize the acid. The product is then filtered and dried to obtain the final compound .
Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction times to ensure high yields and purity .
Chemical Reactions Analysis
1,3,5-Triacryloylhexahydro-1,3,5-triazine undergoes various chemical reactions, including:
Polymerization: The compound can polymerize under certain conditions, forming cross-linked polymers.
Aza-Michael Addition: It reacts with amines in the presence of a base to form Michael adducts.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of acrylamide derivatives.
Common reagents used in these reactions include bases like sodium hydroxide and catalysts like sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5-Triacryloylhexahydro-1,3,5-triazine has several applications in scientific research:
Comparison with Similar Compounds
1,3,5-Triacryloylhexahydro-1,3,5-triazine is unique due to its three acryloyl groups, which provide multiple reactive sites. Similar compounds include:
1,3,5-Trimethylhexahydro-1,3,5-triazine: Lacks the acryloyl groups, making it less reactive in polymerization reactions.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Contains allyl groups instead of acryloyl groups, leading to different reactivity and applications.
1,3,5-Tris(2-hydroxyethyl)isocyanurate: Contains hydroxyethyl groups, making it more suitable for different types of chemical modifications.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Properties
IUPAC Name |
1-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-10(16)13-7-14(11(17)5-2)9-15(8-13)12(18)6-3/h4-6H,1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBFGAFWCBMEDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CN(CN(C1)C(=O)C=C)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052645 | |
Record name | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959-52-4 | |
Record name | 1,1′,1′′-(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl)tris[2-propen-1-one] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triacryloylhexahydrotriazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triacrylformal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triacrylformal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propen-1-one, 1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIACRYLOYLHEXAHYDRO-S-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P69A1S76RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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